

A Technical Guide to Bisphenol A-d16: Applications in Research and Analysis

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Compound of Interest

Compound Name: *Bisphenol A-d16*

Cat. No.: *B1591316*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Bisphenol A-d16** (BPA-d16), a deuterated analog of Bisphenol A (BPA). This document outlines its chemical properties, applications as an internal standard in analytical methodologies, and its relevance in studying the biological pathways of BPA.

Core Chemical and Physical Properties

Bisphenol A-d16 is a stable, isotopically labeled form of BPA, where 16 hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to BPA but has a distinct mass.

Property	Value	Reference
CAS Number	96210-87-6	
Molecular Formula	C ₁₅ D ₁₆ O ₂	[1]
Molecular Weight	244.38 g/mol	[1][2][3][4]
Synonyms	2,2-Bis(4-hydroxyphenyl)propane-d16, 4,4'-Isopropylidenediphenol-d16	[3]
Physical Form	Solid	[3]
Melting Point	157-159 °C	[3]
Boiling Point	220 °C at 4 mmHg	[3]

Applications in Quantitative Analysis

The primary application of BPA-d16 is as an internal standard in analytical methods to accurately quantify BPA in various complex matrices. Its use helps to correct for variations in sample extraction, processing, and instrument response.[5]

Experimental Protocol: Quantification of BPA in Biological Samples using LC-MS/MS

This protocol provides a general framework for the analysis of BPA in serum, tissues, and excreta using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with BPA-d16 as an internal standard.[6]

1. Sample Preparation:

- Internal Standard Spiking: A known amount of **Bisphenol A-d16** internal standard solution is added to each biological sample (e.g., serum, homogenized tissue, urine) at the beginning of the extraction process.[7]
- Extraction: BPA and BPA-d16 are extracted from the matrix using a suitable organic solvent, such as acetonitrile with 1% acetic acid.[7] For complex matrices, a salting-out step with

sodium chloride can be employed to improve the partitioning of BPA into the organic phase.
[7]

- Purification: Solid-phase extraction (SPE) is often used for cleanup to remove interfering substances.[8] The extract is passed through a cartridge (e.g., Oasis HLB), and after washing, the analytes are eluted.
- Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

- Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like ammonium fluoride to enhance ionization.
- Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.[7]
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both BPA and BPA-d16 to ensure selectivity and sensitivity.
 - BPA transition: m/z 227.1 \rightarrow 212.1
 - BPA-d16 transition: m/z 241.1 \rightarrow 223.1[7]

3. Quantification:

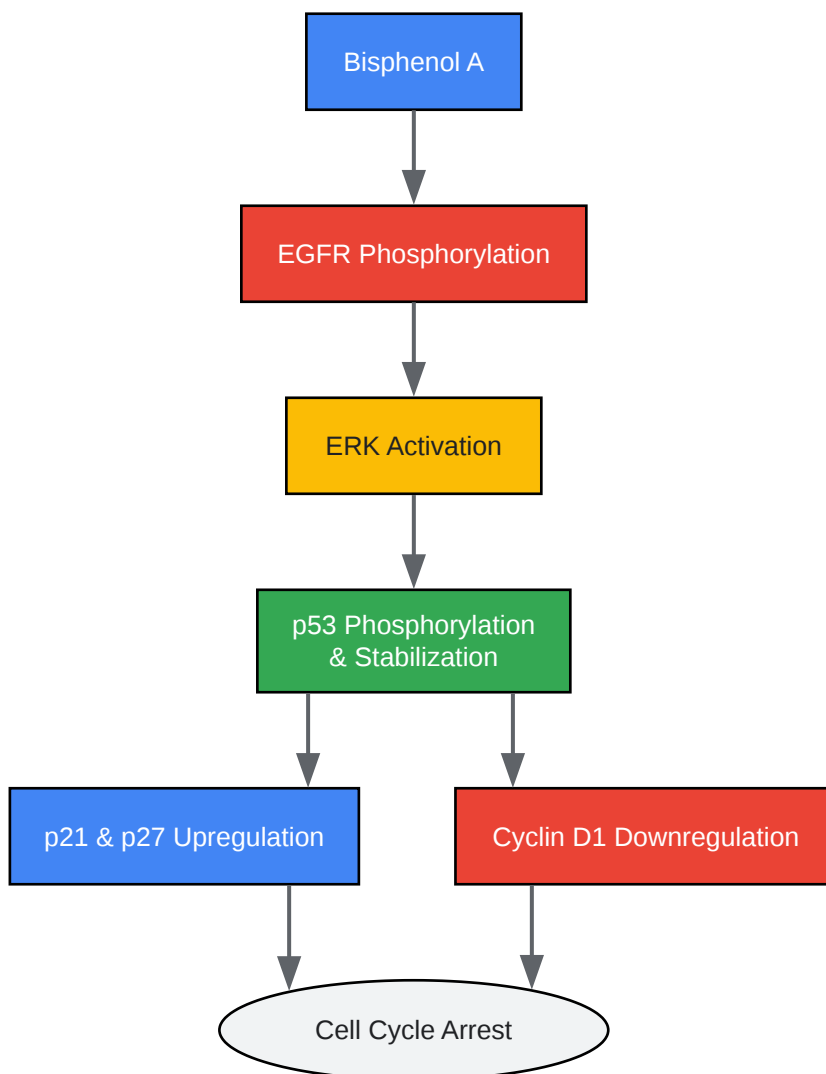
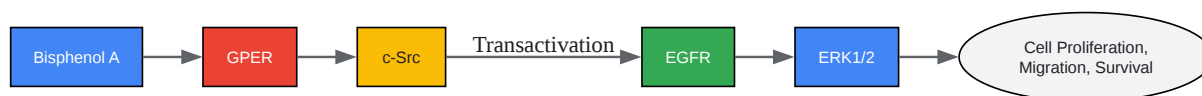
- A calibration curve is generated by analyzing a series of standards containing known concentrations of BPA and a fixed concentration of BPA-d16.
- The peak area ratio of BPA to BPA-d16 in the samples is used to determine the concentration of BPA by interpolating from the calibration curve.

Role in Understanding Bisphenol A Signaling Pathways

Bisphenol A is a known endocrine-disrupting chemical that can interfere with various cellular signaling pathways.[9][10] As a chemically identical tracer, BPA-d16 is an invaluable tool in metabolic and pharmacokinetic studies to elucidate the mechanisms of BPA's action. The following diagrams illustrate key signaling pathways affected by BPA.

GPER-Mediated Signaling Pathway

BPA can activate the G-protein-coupled estrogen receptor (GPER), leading to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of downstream signaling cascades like the ERK1/2 pathway. This can influence cell proliferation, migration, and survival.[11]



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